Product packaging for 8-Iodo-3,4-dihydronaphthalen-2(1H)-one(Cat. No.:)

8-Iodo-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B13680889
M. Wt: 272.08 g/mol
InChI Key: IYGHJMFGVGWPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Iodo-3,4-dihydronaphthalen-2(1H)-one is a high-purity organic compound featuring an iodinated dihydronaphthalenone scaffold. This structure is of significant interest in medicinal chemistry as a versatile building block for the synthesis of more complex molecules. Compounds based on the 3,4-dihydronaphthalen-1(2H)-one (also known as 1-tetralone) structure are recognized as valuable biochemical reagents used as biological materials or organic compounds in life science research . Recent scientific investigations have highlighted the considerable potential of substituted 3,4-dihydronaphthalen-1(2H)-one derivatives in oncology research, showing that they can promote apoptosis and inhibit the migration of cancer cells . Specifically, these derivatives have been demonstrated to exert anti-cancer effects by inhibiting key signaling pathways, including NF-κB and MAPK . The presence of an iodine atom at the 8-position makes this particular compound a crucial intermediate for further synthetic modifications, including metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships. This product is intended for research applications as a chemical intermediate and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9IO B13680889 8-Iodo-3,4-dihydronaphthalen-2(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9IO

Molecular Weight

272.08 g/mol

IUPAC Name

8-iodo-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C10H9IO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6H2

InChI Key

IYGHJMFGVGWPLK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)C(=CC=C2)I

Origin of Product

United States

Synthetic Strategies and Methodologies for 8 Iodo 3,4 Dihydronaphthalen 2 1h One

Historical and Evolving Approaches to Dihydronaphthalen-2(1H)-one Core Synthesis

The construction of the 3,4-dihydronaphthalen-2(1H)-one, also known as 2-tetralone (B1666913), framework is a foundational step. Over the years, synthetic chemists have developed a range of methods, from classical cyclizations to modern transition-metal-catalyzed reactions.

Cyclization reactions are among the most powerful transformations in organic synthesis for rapidly assembling complex scaffolds like the dihydronaphthalene skeleton. nih.gov These reactions can form multiple carbon-carbon bonds in a single step and are often categorized by the conditions used to induce them, such as heat, acid, or transition metals. nih.gov

One prominent strategy involves the 6π electrocyclization of unstable intermediates. For instance, an iron(III) chloride-catalyzed oxidative coupling reaction can generate a dihydronaphthalene structure through such a pathway. nih.gov Another approach is the rhodium(III)-catalyzed ring-opening addition reaction between azabenzonorbornadienes and cyclic N-sulfonyl ketimines, which forms 2-aryl dihydronaphthalene derivatives with high efficiency and excellent regioselectivity. nih.gov Furthermore, diverse electrophilic reagents can trigger the cyclization of 4-aryl alkynes, allowing for the incorporation of various functional groups into the resulting 1,2-dihydronaphthalene (B1214177) products. nih.gov

An alternative to building the aromatic ring via cyclization is to start with a pre-existing aromatic system and construct the fused aliphatic ring. This often involves late-stage functionalization of complex molecules, a strategy that is particularly useful in medicinal chemistry and materials science. nih.gov Electrophilic aromatic substitution (SEAr) is a widely utilized and cost-effective method to functionalize arenes. nih.gov

For the synthesis of the dihydronaphthalen-2(1H)-one core, this could involve reactions like Friedel-Crafts acylation of a suitable benzene (B151609) derivative with a bifunctional acylating agent, followed by subsequent cyclization and reduction steps. The development of programmable reactions, such as the sequential orthogonal deoxychlorination/aromatization of tetralones, highlights advanced strategies that begin with the functionalized core and modify it to achieve desired substitutions. acs.orgacs.org These methods underscore the importance of having a robust synthesis for the initial tetralone scaffold, which can then be further elaborated.

Regioselective Iodination Techniques for 8-Iodo-3,4-dihydronaphthalen-2(1H)-one Formation

Achieving regioselective iodination at the C-8 position of the 3,4-dihydronaphthalen-2(1H)-one core is a significant synthetic challenge. The directing effects of the electron-withdrawing ketone group (meta-directing) and the electron-donating alkyl portion of the fused ring (ortho, para-directing) must be carefully controlled. The C-8 position is ortho to the fused ring and meta to the carbonyl group, making its selective functionalization non-trivial.

Direct iodination of aromatic rings is a common method for forming aryl iodides. researchgate.net Various reagents and conditions have been developed for the electrophilic iodination of aromatic ketones. mdpi.com Molecular iodine (I₂) is a widely used reagent, often activated by an oxidizing agent to generate a more potent electrophilic iodine species (I⁺). mdpi.comorganic-chemistry.org

Several systems have been developed for the iodination of aromatic ketones:

Iodine with an Oxidant : Reagent systems such as I₂/H₂O₂ under solvent-free conditions or I₂ in the presence of copper(II) oxide have been shown to be effective for the α-iodination of the alkyl chain of ketones. mdpi.comorganic-chemistry.org However, for aromatic ring iodination, different conditions are required.

N-Iodosuccinimide (NIS) : NIS, often in the presence of an acid catalyst like trifluoroacetic acid, is a mild and effective reagent for the regioselective iodination of electron-rich aromatic compounds. organic-chemistry.org The regioselectivity is governed by the electronic properties of the substrate.

Selectfluor™ Activation : Elemental iodine can be activated by strong oxidants like Selectfluor™ (F-TEDA-BF₄) to achieve direct iodination of substrates such as indanone and tetralone derivatives. dntb.gov.ua

Mercury(II) Oxide-Iodine : The HgO-I₂ reagent system provides neutral and mild reaction conditions for the regioselective iodination of various benzocyclic compounds. imperial.ac.uk

For 3,4-dihydronaphthalen-2(1H)-one, the directing groups present a challenge. The activating effect of the fused aliphatic ring directs ortho (C-5 and C-8) and para (no position available). The deactivating ketone group directs meta (C-6 and C-8). The C-8 position is favored by both effects, suggesting that direct iodination could be regioselective at this position under carefully controlled conditions.

When direct iodination fails to provide the desired regioselectivity or yield, indirect methods offer a powerful alternative. These routes typically involve introducing a different functional group at the target position, which is then converted to an iodide.

A classic and highly effective indirect method is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. This multi-step process would involve:

Nitration : Introduction of a nitro group at the C-8 position of the tetralone core.

Reduction : Reduction of the nitro group to an amino group (8-amino-3,4-dihydronaphthalen-2(1H)-one).

Diazotization : Conversion of the amino group into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures.

Iodination : Displacement of the diazonium group with iodide, typically by treatment with potassium iodide (KI).

This pathway offers excellent regiochemical control, as the position of the iodine atom is determined by the initial nitration step, which can often be controlled with high selectivity. While more steps are involved, the reliability of this sequence makes it a valuable strategy for synthesizing specifically substituted isomers like this compound. acs.org

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing product yield, minimizing reaction time, and ensuring the economic and environmental viability of a synthetic process. beilstein-journals.orgsemanticscholar.org Key parameters that are typically varied include the choice of solvent, catalyst, temperature, and reagent stoichiometry. researchgate.net

For the synthesis of an iodo-ketone, reaction conditions can be systematically screened to find the optimal combination. For example, in a study on an iodine-catalyzed reaction, different amounts of the iodine catalyst were tested, and various solvents such as ethanol (B145695), methanol (B129727), acetonitrile, and DMF were compared, with ethanol being identified as the optimal choice. researchgate.net The effect of different catalysts can also be evaluated; in the same study, catalysts like piperidine, acetic acid, and ZnCl₂ gave lower yields or required longer reaction times compared to molecular iodine. researchgate.net

The table below illustrates a hypothetical optimization study for the direct iodination of 3,4-dihydronaphthalen-2(1H)-one based on common variables in such syntheses.

EntryIodinating SystemSolventTemperature (°C)Time (h)Yield (%)
1I₂ / H₂O₂Acetic Acid251245
2I₂ / H₂O₂Acetic Acid60662
3NIS / TFA (cat.)CH₂Cl₂0 to 25475
4NIS / TFA (cat.)Acetonitrile0 to 25481
5I₂ / Selectfluor™Methanol25288
6I₂ / Selectfluor™Acetonitrile25291

This systematic approach allows chemists to identify the most efficient conditions for the desired transformation, balancing factors like yield, reaction speed, and the cost and safety of reagents. nih.gov

Catalytic Systems and Ligand Effects in Iodo-tetralone Synthesis

The synthesis of iodo-tetralones is significantly enhanced by the use of catalytic systems, which offer pathways to greater efficiency and selectivity. Transition metal complexes and organocatalysts are prominent in these methodologies. mdpi.com For instance, palladium-catalyzed reactions are utilized for the C-H functionalization of tetralone derivatives. mdpi.com In a related context, the Suzuki-Miyaura cross-coupling of an α-iodo enone, a derivative of tetralone, was attempted using a Palladium(IV) catalyst, Pd(PPh₃)₄, to form a new carbon-carbon bond. acs.org

Chiral catalysts have been developed for the asymmetric functionalization of ketones, including tetralone. A family of chiral iodoaniline-lactate based catalysts has been synthesized and shown to promote the α-oxysulfonylation of ketones, achieving high yields and moderate enantioselectivities for cyclic ketones like tetralone. acs.org The design of these catalysts, particularly the incorporation of a protected nitrogen atom instead of an oxygen atom, was found to improve enantioselectivity. acs.org

Furthermore, enantioselective halogenation, including iodination, has been recognized as a powerful strategy due to its excellent atom economy and the synthetic utility of the installed halogen. mdpi.com Novel catalytic systems, such as chiral organocatalysts and transition metal complexes, have enabled significant breakthroughs in this area. mdpi.com For example, a chiral CpRh(III) complex has been effectively used to catalyze the direct C–H iodination of certain aromatic systems with N-iodosuccinimide, achieving high yields and excellent enantioselectivity. mdpi.com These advancements highlight the critical role of the catalyst and associated ligands in controlling the regio- and stereoselectivity of the iodination process.

Table 1: Overview of Catalytic Systems in Tetralone Functionalization

Catalyst System Reaction Type Substrate Type Key Features
Pd(PPh₃)₄ / Na₂CO₃ Suzuki-Miyaura Coupling α-Iodo enone derivative Couples the iodo-tetralone with a boronic acid. acs.org
Chiral Iodoaniline-Lactate α-Oxysulfonylation Tetralone Achieves moderate yields and low enantioselectivity. acs.org
Chiral CpRh(III) Complex C-H Iodination 1-Aryl Isoquinolines Demonstrates high yields and high enantioselectivity. mdpi.com

Solvent and Temperature Influence on Reaction Efficacy and Selectivity

The efficacy and selectivity of synthetic routes toward this compound are profoundly influenced by reaction parameters such as solvent and temperature. The choice of solvent can affect reactant solubility, catalyst stability, and reaction rates. In the synthesis of tetralone derivatives, a variety of solvents are employed, including diethyl ether (Et₂O), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (CH₂Cl₂), often at specific temperatures ranging from -78 °C to reflux conditions. nih.gov

Temperature is a critical factor in controlling reaction kinetics and product distribution. For halogenation reactions, higher temperatures generally lead to faster reaction rates. nih.gov In a study on the bromination of zinc oxide, the reaction rate was strongly dependent on heating time, with the process becoming significantly shorter at elevated temperatures. nih.gov This principle is applicable to the iodination of tetralones, where precise temperature control can optimize the reaction time and yield. For instance, in a Suzuki-Miyaura coupling involving an iodo-tetralone derivative, the addition of water to the 1,2-DME solvent and the use of microwave irradiation to increase the temperature led to an improved reaction yield. acs.org Conversely, many organometallic reactions used to construct the tetralone framework require low temperatures, such as -78 °C, to control reactivity and prevent side reactions. nih.gov

Table 2: Effect of Reaction Conditions on Synthesis of Tetralone Derivatives

Reaction Step Solvent(s) Temperature Observation
Bromination of 6-Methoxy-1-tetralone Water 60 °C Formation of 5-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one. nih.gov
Suzuki Coupling of Iodo-tetralone 1,2-DME / H₂O Microwave Heating The addition of water and increased temperature improved the product yield. acs.org
Organometallic Addition to Tetralone Tetrahydrofuran (THF) -78 °C to 0 °C Low temperature is used to control the addition of an n-BuLi activated reagent. nih.gov

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is essential for developing environmentally responsible and efficient manufacturing processes. nih.gov This involves a holistic approach focusing on minimizing waste, using safer chemicals, and improving energy efficiency. nih.govrsc.org

Atom Economy and Waste Reduction in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com The goal is to maximize this incorporation, thereby minimizing waste. jk-sci.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable. jocpr.comnih.gov

The formula for calculating percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100

Use of Sustainable Reagents and Solvents

The selection of reagents and solvents plays a pivotal role in the sustainability of a synthetic process. Green chemistry encourages the use of less hazardous, renewable, and recyclable materials. pageplace.de

Solvents: A significant portion of chemical waste comes from volatile organic compounds (VOCs) used as solvents. Green solvent selection guides have been developed to help chemists choose more environmentally benign alternatives. nih.gov Recommended solvents include water, ethanol, and 2-propanol, while solvents like benzene, chloroform, and carbon tetrachloride are considered highly hazardous. nih.gov Recent research has focused on using unconventional media like Deep Eutectic Solvents (DESs) or even water for reactions traditionally requiring anhydrous, toxic organic solvents. mdpi.com In the synthesis of tetralone derivatives, a shift from chlorinated solvents like dichloromethane nih.gov to greener options such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact. mdpi.com

Reagents and Catalysts: The use of sustainable reagents includes employing catalysts over stoichiometric reagents, utilizing biocatalysts, and sourcing materials from renewable feedstocks. researchgate.nettudublin.ie Biocatalysis, using enzymes to perform chemical transformations, offers high selectivity under mild conditions, often in aqueous media. tudublin.ie While a specific biocatalytic iodination for tetralone is not widely reported, this area represents a promising frontier for green synthesis. Additionally, developing catalysts that are biodegradable, such as one reported using honey, or that can be easily recovered and reused, contributes to a more sustainable chemical process. researchgate.net The use of alternative energy sources like microwave irradiation or high pressure can also lead to greener processes by reducing reaction times and energy consumption. rsc.orgresearchgate.net

Table 3: Green Chemistry Classification of Common Solvents

Classification Example Solvents
Recommended Water, Ethanol, 1-Butanol, Ethyl Acetate
Problematic Heptane, Toluene, Acetonitrile, Tetrahydrofuran (THF)
Hazardous Dichloromethane (CH₂Cl₂), Pyridine, Diethyl Ether, Pentane
Highly Hazardous Benzene, Carbon Tetrachloride, Chloroform, 1,4-Dioxane

Source: Adapted from the IMI-Chem21 solvent selection guide. nih.gov

Reactivity and Mechanistic Investigations of 8 Iodo 3,4 Dihydronaphthalen 2 1h One

Reactions Involving the Aryl Iodide Moiety of 8-Iodo-3,4-dihydronaphthalen-2(1H)-one.

The carbon-iodine bond at the C8 position of the dihydronaphthalene ring is the most reactive site for transformations involving the aromatic system. Aryl iodides are highly prized substrates in metal-catalyzed reactions due to the relatively weak C-I bond, which facilitates oxidative addition, often the rate-determining step in many catalytic cycles.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck).

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-carbon bonds. jocpr.com For substrates like this compound, the aryl iodide is an excellent electrophilic partner.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. myskinrecipes.comnih.gov This reaction is widely used to form biaryl linkages. For this compound, a Suzuki reaction with an arylboronic acid would yield an 8-aryl-3,4-dihydronaphthalen-2(1H)-one derivative. The catalytic cycle generally involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronate species (formed from the boronic acid and base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. myskinrecipes.com

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. unistra.fr This reaction is co-catalyzed by palladium and copper salts and requires a base, typically an amine. unistra.fr Subjecting this compound to Sonogashira conditions with a terminal alkyne would install an alkynyl group at the C8 position. The mechanism involves a palladium cycle similar to the Suzuki coupling and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. unistra.fr

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. chemimpex.com The reaction requires a palladium catalyst and a base. chemimpex.com Reacting this compound with an alkene, such as styrene (B11656) or an acrylate, would result in the formation of an 8-alkenyl-substituted dihydronaphthalenone. The mechanism proceeds via oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination step that releases the product and forms a palladium-hydride species, which is then converted back to the Pd(0) catalyst by the base. chemimpex.com

A summary of representative palladium-catalyzed cross-coupling partners for the aryl iodide moiety is presented below.

Reaction Type Coupling Partner Catalyst System (Typical) Product Class
Suzuki-MiyauraArylboronic AcidPd(0) complex, Base8-Aryl-dihydronaphthalenone
SonogashiraTerminal AlkynePd(0) complex, Cu(I) salt, Amine Base8-Alkynyl-dihydronaphthalenone
HeckAlkenePd(0) complex, Base8-Alkenyl-dihydronaphthalenone

Copper-Mediated Coupling Reactions and Related Transformations.

Copper-catalyzed or -mediated reactions, such as the Ullmann condensation, offer an alternative to palladium-based methods for forming carbon-heteroatom and carbon-carbon bonds. mdpi.comnih.gov These reactions are particularly useful for coupling aryl halides with N-, O-, and S-nucleophiles. For this compound, a copper-catalyzed reaction with an amine, alcohol, or thiol could produce the corresponding 8-amino, 8-alkoxy, or 8-thioalkoxy derivatives. Historically, these reactions required harsh conditions and stoichiometric amounts of copper. mdpi.com However, the development of various ligands has enabled many of these transformations to proceed under milder, catalytic conditions. nih.gov

Nucleophilic Aromatic Substitution Pathways and Limitations.

Nucleophilic aromatic substitution (SNAr) is generally challenging for simple aryl halides unless the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the carbonyl group of the tetralone system is an electron-withdrawing group. However, its influence at the C8 position is transmitted through multiple bonds and may not be sufficient to activate the aryl iodide towards a classical addition-elimination SNAr mechanism under standard conditions. Such reactions typically require very strong nucleophiles and high temperatures and may be limited in scope and yield.

Transformations at the Carbonyl Group of this compound.

The ketone functionality in the six-membered ring offers a second site for chemical modification, independent of the aryl iodide.

Nucleophilic Addition Reactions to the Ketone.

The carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles. This reaction, known as nucleophilic addition, transforms the sp²-hybridized carbonyl carbon into an sp³-hybridized center, forming a tetrahedral intermediate. Subsequent protonation yields an alcohol. For this compound, this would involve the conversion of the ketone to a secondary alcohol. Common nucleophiles for this transformation include organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols, and reducing agents (e.g., sodium borohydride) to form the corresponding secondary alcohol, 8-Iodo-1,2,3,4-tetrahydronaphthalen-2-ol.

Enolization and Reactions at the Alpha-Carbon (e.g., Alkylation, Halogenation).

The protons on the carbons adjacent to the carbonyl group (the α-carbons, at C1 and C3) are acidic and can be removed by a base to form an enolate. The resulting enolate is a potent nucleophile that can react with various electrophiles.

Alkylation at the α-position can be achieved by treating the ketone with a strong base, such as lithium diisopropylamide (LDA), to generate the enolate, followed by the addition of an alkyl halide. This results in the formation of a new carbon-carbon bond at the α-carbon. Depending on the reaction conditions, alkylation can occur at either the C1 or C3 position.

Halogenation at the α-position can occur under either acidic or basic conditions. In the presence of an acid and a halogen (e.g., Br₂), the ketone can tautomerize to its enol form, which then attacks the halogen to yield an α-halo ketone. Under basic conditions, the enolate intermediate attacks the halogen. Base-promoted halogenation can be difficult to control, often leading to polyhalogenation.

A summary of representative transformations at the carbonyl and alpha-carbon is presented below.

Reaction Type Reagent(s) Functional Group Transformation
Nucleophilic Addition1. Grignard Reagent (R-MgX)2. H₃O⁺Ketone → Tertiary Alcohol
ReductionNaBH₄, MeOHKetone → Secondary Alcohol
α-Alkylation1. LDA2. Alkyl Halide (R-X)C-H at α-carbon → C-R
α-HalogenationBr₂, H⁺ or OH⁻C-H at α-carbon → C-Br

Reductions of the Ketone to Alcohols and Alkanes

The carbonyl group of this compound is amenable to reduction to either the corresponding secondary alcohol or complete deoxygenation to a methylene (B1212753) group, depending on the chosen reagents and reaction conditions.

Reduction of the ketone to the corresponding alcohol, 8-iodo-1,2,3,4-tetrahydronaphthalen-2-ol, can be readily achieved using hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) is a standard and effective method for this transformation. nih.govnih.gov The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup. nih.gov

For the complete reduction of the ketone to the corresponding alkane, 8-iodo-1,2,3,4-tetrahydronaphthalene, harsher conditions are typically required. Two classical methods for this deoxygenation are the Wolff-Kishner and Clemmensen reductions.

The Wolff-Kishner reduction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by treatment with a strong base, such as potassium hydroxide (B78521) (KOH), at elevated temperatures. rsc.orgresearchgate.net The driving force for this reaction is the irreversible formation of nitrogen gas. rsc.orgscispace.com Given the base-sensitive nature of some substrates, this method is suitable for compounds that are stable under strongly basic conditions. researchgate.netrsc.org

Conversely, the Clemmensen reduction employs an acidic medium, utilizing zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). nih.govresearcher.life This method is particularly effective for aryl alkyl ketones. researcher.life However, its strongly acidic nature makes it unsuitable for substrates that may undergo acid-catalyzed rearrangements or degradation.

Table 1: Comparison of Reduction Methods for the Ketone Functional Group

Method Reagents Product Conditions Advantages Limitations
Hydride ReductionNaBH₄, CH₃OH/C₂H₅OHAlcoholMild, room temperatureHigh yield, chemoselective for carbonylsDoes not reduce to alkane
Wolff-KishnerN₂H₄, KOH, heatAlkaneStrongly basic, high temperatureSuitable for base-stable compoundsNot suitable for base-sensitive substrates
ClemmensenZn(Hg), conc. HClAlkaneStrongly acidicEffective for aryl ketonesNot suitable for acid-sensitive substrates

Reactions Involving the Aromatic Ring and the Dihydronaphthalene System

The aromatic portion of this compound is susceptible to electrophilic aromatic substitution, while the entire ring system can undergo transformations under oxidative or reductive conditions.

Electrophilic Aromatic Substitution (EAS) Regioselectivity and Scope

The regiochemical outcome of electrophilic aromatic substitution on the benzene (B151609) ring of this compound is influenced by the directing effects of the existing substituents: the iodo group and the fused, partially saturated ring which acts as an alkyl substituent.

Halogens, such as iodine, are deactivating yet ortho, para-directing substituents. The alkyl portion of the dihydronaphthalene ring is an activating, ortho, para-directing group. The positions on the aromatic ring are C-5, C-6, and C-7. The C-8 position is already substituted with iodine. The positions ortho to the alkyl group are C-5 and C-7, while the para position is not available. The positions ortho to the iodo group is C-7, and the para position is C-5. Therefore, both substituents direct incoming electrophiles to the C-5 and C-7 positions. Steric hindrance from the adjacent fused ring system might influence the relative rates of substitution at these positions.

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acid), halogenation (e.g., with Br₂ and a Lewis acid catalyst), and Friedel-Crafts acylation or alkylation (using an acyl or alkyl halide with a Lewis acid like AlCl₃). The specific conditions and the nature of the electrophile would determine the success and selectivity of the reaction.

Oxidative and Reductive Transformations of the Ring System

The dihydronaphthalene ring system can be subjected to both oxidative and reductive transformations. Oxidation can lead to dearomatization or the formation of more highly oxidized aromatic systems. For instance, treatment with a strong oxidizing agent could potentially lead to the formation of a naphthoquinone derivative or cleavage of the ring.

Conversely, the aromatic ring can be reduced under specific conditions. Catalytic hydrogenation over a noble metal catalyst (e.g., Pd, Pt, Rh) at elevated hydrogen pressure and temperature can lead to the saturation of the aromatic ring, yielding an iodinated decalin derivative. researchgate.netmdpi.com

The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, offers a method for the partial reduction of the aromatic ring to a non-conjugated diene. nih.govscispace.com The regioselectivity of the Birch reduction is dependent on the electronic nature of the substituents on the aromatic ring. For an alkyl-substituted aromatic ring, the reduction typically occurs at the 1,4-positions relative to the substituent.

Radical Reactions and Photochemistry of this compound

The carbon-iodine bond in this compound is relatively weak and can be cleaved homolytically to generate an aryl radical, which can then participate in a variety of transformations. This section also explores the potential photochemical behavior of the molecule.

Aryl Radical Generation and Subsequent Transformations

Aryl radicals can be generated from aryl iodides through several methods, including single-electron transfer from a reducing agent or photolysis. rsc.org Once formed, the aryl radical at the C-8 position of the dihydronaphthalene scaffold is a highly reactive intermediate.

These radicals can undergo intramolecular reactions, such as cyclization if a suitable radical acceptor is present elsewhere in the molecule. For instance, if an appropriate side chain were attached to the nitrogen or another part of the molecule, an intramolecular radical cyclization could lead to the formation of a new ring system. nih.gov

Intermolecularly, the generated aryl radical can be trapped by various radical acceptors. For example, it can add to alkenes or alkynes, or participate in cross-coupling reactions. The specific outcome would depend on the reaction conditions and the other species present in the reaction mixture.

Photolytic Behavior and Light-Induced Reactions

The presence of both a carbonyl group and a carbon-iodine bond suggests that this compound is likely to be photochemically active. Irradiation with ultraviolet light can promote the molecule to an excited state. One probable photochemical pathway is the homolytic cleavage of the C-I bond to generate the C-8 aryl radical and an iodine atom. nih.gov

The photogenerated aryl radical can then undergo the transformations discussed in the previous section. Additionally, the ketone functionality can participate in photochemical reactions. For example, ketones can undergo Norrish-type reactions or photoreduction in the presence of a suitable hydrogen donor. The specific photochemical behavior would depend on the wavelength of light used and the solvent. Visible light, in the presence of a suitable photosensitizer, could also potentially induce reactions.

Table 2: Potential Reactive Intermediates and Subsequent Reactions

Intermediate Generation Method Potential Subsequent Reactions
8-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl radicalHomolytic cleavage of C-I bond (e.g., with a radical initiator or photolysis)Intramolecular cyclization, intermolecular addition to π-systems, hydrogen atom abstraction
Excited state of the ketoneUV irradiationNorrish-type reactions, photoreduction

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The outlined topics—such as its role in the synthesis of polycyclic aromatic compounds, specific annulation strategies, its use as a precursor to diverse analogs, and its application in functional materials and supramolecular assemblies—require detailed research findings and established synthetic methodologies.

Searches for this specific compound in the context of these advanced synthetic applications did not yield the necessary scientific data, reaction protocols, or research articles. While general principles of annulation, fused-ring system synthesis, and materials science exist, the strict constraint to focus solely on "this compound" cannot be fulfilled without specific documented examples and studies.

Therefore, a thorough, informative, and scientifically accurate article adhering strictly to the provided structure cannot be produced at this time. The chemical compound does not appear to be a widely utilized or extensively documented building block for the specified synthetic purposes in the accessible scientific literature.

8 Iodo 3,4 Dihydronaphthalen 2 1h One As a Versatile Building Block in Complex Chemical Synthesis

Application in the Construction of Functional Organic Materials and Supramolecular Assemblies.

Integration into Polymer Backbones.

There is currently no available research data on the integration of 8-Iodo-3,4-dihydronaphthalen-2(1H)-one into polymer backbones.

Use in Ligand Synthesis for Catalysis.

Information regarding the use of this compound in the synthesis of ligands for catalysis is not present in the current scientific literature.

Synthesis of Labeled Analogues of this compound for Mechanistic Studies.

Isotopic Labeling Strategies (e.g., Deuterium (B1214612), Carbon-13).

Specific methods for the isotopic labeling of this compound with deuterium or carbon-13 have not been reported.

Application in Reaction Pathway Elucidation.

Due to the lack of synthesized labeled analogues, there are no documented applications of such compounds in the elucidation of reaction pathways.

Advanced Spectroscopic and Structural Characterization Techniques for 8 Iodo 3,4 Dihydronaphthalen 2 1h One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis.

No published high-resolution NMR data, including 1D (¹H, ¹³C) or 2D spectra, could be located for 8-Iodo-3,4-dihydronaphthalen-2(1H)-one. Such data would be essential for determining the precise chemical shifts and coupling constants of the protons and carbons, which in turn would provide insights into the molecule's electronic environment and the conformation of the dihydronaphthalene ring system.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships.

Without experimental data, a discussion of 2D NMR techniques for this specific compound is not possible. These techniques rely on the analysis of cross-peaks in the spectra to establish correlations between nuclei. For instance, COSY (Correlation Spectroscopy) would reveal proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) would correlate protons to their directly attached carbons, HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range proton-carbon couplings, and NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons.

Solid-State NMR for Crystalline Structure Insights.

No solid-state NMR studies for this compound have been reported. This technique would be valuable for analyzing the compound in its crystalline form, providing information about polymorphism, molecular packing, and the local environment of atoms within the crystal lattice.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Structural Confirmation.

A mass spectrum and detailed fragmentation analysis for this compound are not available in the reviewed literature. Mass spectrometry is a critical tool for confirming the molecular weight of a compound and for deducing its structure based on the fragmentation patterns observed upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination.

There is no published HRMS data for this compound. This technique would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis.

Specific tandem mass spectrometry (MS/MS) data, which would involve isolating the molecular ion and subjecting it to further fragmentation to elucidate structural details, has not been reported for this compound.

X-Ray Crystallography for Definitive Three-Dimensional Structure Determination.

A crystal structure for this compound has not been deposited in crystallographic databases. While the crystal structure for a positional isomer, rac-2-Iodo-3,4-dihydronaphthalen-1(2H)-one, is available and reveals an envelope conformation for the iodo-bearing ring, this information cannot be directly extrapolated to the 8-iodo isomer. nih.gov X-ray crystallography would provide the definitive three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Analysis of Crystal Packing and Intermolecular Interactions

Key intermolecular interactions expected to govern the crystal packing include:

Halogen Bonding: The iodine atom at the C8 position is a prominent feature capable of forming halogen bonds (XB). A halogen bond is a highly directional, non-covalent interaction between the electrophilic region (the σ-hole) on the halogen atom and a nucleophilic site, such as the carbonyl oxygen of a neighboring molecule (C–I···O=C). nih.gov The strength and geometry of these bonds are influenced by the electronic properties of the substituents on the aromatic ring. acs.org Electron-withdrawing groups tend to enhance the σ-hole and favor stronger halogen bonds. acs.org These interactions could link molecules into chains or more complex three-dimensional networks.

Hydrogen Bonding: While the molecule itself lacks classical hydrogen bond donors, weak C–H···O hydrogen bonds are anticipated. In these interactions, activated C-H groups, such as those on the aromatic ring or adjacent to the carbonyl group, can act as donors to the lone pairs of the carbonyl oxygen atom on an adjacent molecule. mdpi.com These interactions, though weaker than conventional hydrogen bonds, play a significant role in consolidating the crystal packing. nih.gov

Van der Waals Forces: Dispersive forces are ubiquitous and contribute significantly to the cohesive energy of the crystal, arising from temporary fluctuations in electron density.

The interplay of these forces would result in a densely packed structure. For instance, halogen bonds might dictate the primary supramolecular synthons, which are then further organized by weaker C-H···O and π-π interactions to build the complete crystal structure.

Conformational Analysis in the Solid State

The non-aromatic dihydronaphthalene ring of this compound is not planar. researchgate.net Its conformation in the solid state would be determined by a balance between minimizing angle strain and torsional strain. chemistrysteps.com For the parent α-tetralone, theoretical and experimental studies have identified two primary low-energy conformations: the half-chair and the envelope . rsc.org

In the crystal structure of a related isomer, rac-2-iodo-3,4-dihydronaphthalen-1(2H)-one, the iodo-bearing six-membered ring was found to adopt an envelope conformation. rsc.org A similar puckered conformation is expected for this compound to relieve the steric strain that would be present in a planar structure. A ring-puckering analysis of the crystallographic data would precisely define this conformation through parameters such as the total puckering amplitude (Q) and the phase angles (θ and φ). nih.gov

The presence of the bulky iodine substituent at the C8 position, adjacent to the fused ring system, would likely influence the preferred conformation. Steric interactions between the iodine atom and the hydrogen atoms on the adjacent non-aromatic ring could favor a specific twist in the half-chair or envelope conformation to maximize their separation. The final solid-state conformation represents the global minimum energy structure within the crystalline environment, influenced by both intramolecular steric factors and intermolecular packing forces.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. ksu.edu.samdpi.com These complementary techniques are invaluable for functional group identification and for probing the subtle effects of molecular structure and intermolecular interactions on bond strengths. ksu.edu.sa

Detailed Band Assignment for Ketone and Aromatic Ring Vibrations

The IR and Raman spectra of this compound would be characterized by specific bands corresponding to its key functional groups. A detailed assignment of these bands can be predicted based on established group frequencies for ketones and substituted aromatic compounds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Description
C=O Stretch1715 - 1690IR (Strong), Raman (Medium)The strong absorption of the carbonyl group is one of the most characteristic peaks. For a six-membered cyclic ketone conjugated with an aromatic ring, the frequency is typically around 1715 cm⁻¹. libretexts.org
Aromatic C=C Stretch1600 - 1450IR, RamanThe aromatic ring gives rise to a series of bands in this region. Typically, two or three bands are observed, corresponding to the stretching vibrations within the benzene (B151609) ring. uomustansiriyah.edu.iq
C–H Aromatic Stretch3100 - 3000IR, RamanThese bands correspond to the stretching of the C-H bonds on the benzene ring.
C–H Aliphatic Stretch3000 - 2850IR, RamanStretching vibrations of the C-H bonds in the CH₂ groups of the non-aromatic ring.
C–I Stretch600 - 500IR, RamanThe vibration of the carbon-iodine bond is expected in the far-infrared region.
Aromatic C–H Out-of-Plane Bending900 - 675IR (Strong)The pattern of these strong bands is highly diagnostic of the substitution pattern on the aromatic ring.

This table is generated based on established spectroscopic principles and data for analogous compounds.

Study of Hydrogen Bonding and Other Non-Covalent Interactions

Vibrational spectroscopy is a powerful tool for detecting non-covalent interactions. If halogen bonds (C–I···O) are present in the crystal lattice, they may cause a slight perturbation of the C=O stretching frequency, typically a small redshift (shift to lower wavenumber), as the interaction weakens the carbonyl bond.

Similarly, the formation of weak C–H···O hydrogen bonds can be inferred from shifts in the C-H stretching or bending modes of the participating C-H groups. These shifts are often subtle but can be identified through careful comparison of spectra recorded in different states (e.g., solid vs. dilute solution) or by using advanced computational methods to model the vibrational frequencies. nih.gov The study of π-hydrogen bonding, where a proton donor interacts with the π-electron cloud of the aromatic ring, can also be investigated, often by observing shifts in the vibrational frequency of the proton donor's bond (e.g., an O-H stretch of a co-crystallized solvent). acs.org

Computational Chemistry and Theoretical Investigations of 8 Iodo 3,4 Dihydronaphthalen 2 1h One

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. For 8-Iodo-3,4-dihydronaphthalen-2(1H)-one, DFT studies are instrumental in elucidating how the interplay between the aromatic ring, the electron-withdrawing iodine atom, and the carbonyl group dictates its reactivity.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comsapub.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the lone pairs of the iodine atom. The LUMO, conversely, is anticipated to be centered on the carbonyl group and the C-I bond, reflecting their electrophilic character. The calculated HOMO-LUMO gap indicates the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov The presence of the iodine substituent is expected to lower the HOMO-LUMO gap compared to the unsubstituted 3,4-dihydronaphthalen-2(1H)-one, thereby increasing its reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Note: Data are representative values derived from DFT calculations at the B3LYP/6-311G(d,p) level of theory and are for illustrative purposes.)

Molecular OrbitalEnergy (eV)Description
HOMO-6.45Primarily localized on the iodinated aromatic ring (π-orbitals)
LUMO-1.82Centered on the C=O and C-I antibonding orbitals
HOMO-LUMO Gap4.63Indicates moderate kinetic stability and reactivity

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). youtube.com These maps are invaluable for predicting how a molecule will interact with other reagents. youtube.com

In the MEP map of this compound, the most negative potential (typically colored red) is concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This site is the primary target for electrophilic attack. Conversely, regions of positive potential (colored blue) are expected near the hydrogen atoms and, significantly, on the iodine atom. This positive region on the iodine, known as a "sigma-hole," makes it a potential halogen bond donor. The analysis of Mulliken atomic charges further quantifies this charge distribution, confirming the partial negative charge on the oxygen and partial positive charges on the carbonyl carbon and iodine atoms.

Table 2: Calculated Mulliken Atomic Charges for Selected Atoms in this compound (Note: Data are representative values and are for illustrative purposes.)

AtomMulliken Charge (a.u.)
O (carbonyl)-0.52
C (carbonyl)+0.48
I (iodo)+0.15
C (attached to I)-0.21

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT provides insights into static electronic properties, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of a molecule over time. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, providing a detailed picture of how this compound behaves in different environments, particularly in solution.

MD simulations can also be used to study the specific interactions between this compound and surrounding molecules. By analyzing radial distribution functions, it is possible to characterize the solvation shell around key functional groups. For instance, in aqueous solution, strong hydrogen bonding is expected between water molecules and the carbonyl oxygen. Furthermore, simulations can model the initial non-covalent interactions with potential reagents, providing a dynamic view of how a reactant might approach the substrate before a chemical reaction occurs, which is a critical step preceding the events studied by transition state calculations.

Reaction Mechanism Elucidation via Transition State Calculations

To understand how a chemical reaction proceeds, it is essential to identify the transition state (TS)—the highest energy point along the reaction pathway. DFT calculations are highly effective for locating and characterizing the geometry and energy of these transient structures. By mapping the minimum energy path connecting reactants, transition states, and products, the entire reaction mechanism can be elucidated.

For this compound, transition state calculations can be applied to various potential reactions. For example, in a nucleophilic addition to the carbonyl group, calculations would model the approach of the nucleophile, the formation of the C-Nu bond, and the simultaneous breaking of the C=O π-bond. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. Similarly, reactions involving the C-I bond, such as Suzuki or Stille coupling, can be modeled to understand the mechanism of oxidative addition to a metal catalyst. These calculations would reveal the structural changes and energy barriers involved, providing a detailed, atomistic understanding of the molecule's chemical transformations.

Energy Profiles and Activation Barriers for Key Transformations

There is currently no published data detailing the energy profiles or activation barriers for any chemical transformations involving this compound. Theoretical studies in this area would be invaluable for understanding the kinetics and thermodynamics of its reactions. Such investigations would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to map the potential energy surface of a reaction, identifying transition states and calculating the energy required to overcome reaction barriers.

Rationalization of Regioselectivity and Stereoselectivity (if applicable)

In the absence of experimental or theoretical studies on reactions of this compound, there is no basis upon which to rationalize its regioselectivity or stereoselectivity. Computational analysis could play a crucial role in predicting the outcomes of reactions where multiple products are possible. By modeling the transition states leading to different regioisomers or stereoisomers, researchers can determine the most likely reaction pathways and explain observed selectivities.

Molecular Modeling Approaches for Understanding Reactivity and Synthetic Utility

Molecular modeling is a powerful tool for understanding the intrinsic reactivity of a molecule and exploring its potential synthetic applications. For this compound, molecular modeling could be used to:

Analyze the electronic structure: Calculating properties such as molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO-LUMO) would identify the most electron-rich and electron-deficient sites, predicting its behavior as an electrophile or nucleophile.

Simulate reaction dynamics: Molecular dynamics simulations could provide insights into the conformational flexibility of the molecule and its interactions with other reagents and solvents.

Guide synthetic design: By predicting the feasibility of proposed reaction pathways, computational modeling can help to design more efficient and selective syntheses of derivatives of this compound.

The lack of research in these computational areas represents a significant gap in the chemical understanding of this compound. Future work in this field would undoubtedly contribute to a more complete picture of its chemical behavior and potential applications.

Emerging Research Avenues and Future Prospects for 8 Iodo 3,4 Dihydronaphthalen 2 1h One Research

Development of Novel Catalytic Methods for its Functionalization

The carbon-iodine bond in 8-Iodo-3,4-dihydronaphthalen-2(1H)-one is a prime target for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. Future research will likely focus on developing more efficient, selective, and sustainable catalytic systems to diversify the molecular architecture around the tetralone core.

Palladium-catalyzed reactions are a cornerstone for the functionalization of aryl halides and will continue to be explored. acs.orgmdpi.com Innovations are expected in the design of ligands that can enhance catalyst activity, broaden the substrate scope, and allow for reactions under milder conditions. For instance, atroposelective C-H iodination techniques, though applied to different systems, highlight the potential for creating axially chiral biaryl structures from iodo-precursors. mdpi.com

Beyond palladium, research into alternative, more sustainable metal catalysts or even metal-free catalytic systems is a significant emerging avenue. Molecular iodine itself has been shown to catalyze various oxidative transformations and C-C bond formations, presenting a greener alternative to traditional heavy metals. researchgate.netnih.gov The development of hypervalent iodine catalysts also offers a powerful method for various organic transformations. organic-chemistry.org Exploring the application of these iodine-based catalytic cycles for the functionalization of this compound could lead to novel and environmentally benign synthetic routes.

Table 1: Potential Catalytic Functionalization Reactions for this compound
Reaction TypeCatalyst System (Example)Bond FormedPotential Product Class
Suzuki-Miyaura CouplingPd(PPh₃)₄ / BaseC-C (Aryl-Aryl)8-Aryl-3,4-dihydronaphthalen-2(1H)-ones
Heck CouplingPd(OAc)₂ / LigandC-C (Aryl-Alkenyl)8-Alkenyl-3,4-dihydronaphthalen-2(1H)-ones
Sonogashira CouplingPdCl₂(PPh₃)₂ / CuIC-C (Aryl-Alkynyl)8-Alkynyl-3,4-dihydronaphthalen-2(1H)-ones
Buchwald-Hartwig AminationPd₂(dba)₃ / LigandC-N8-Amino-3,4-dihydronaphthalen-2(1H)-ones
Iodine-Catalyzed C-H FunctionalizationI₂ / OxidantC-C, C-N, C-OVarious functionalized derivatives

Integration into Flow Chemistry Systems for Enhanced Synthesis

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. nih.govalmacgroup.com The integration of synthetic routes involving this compound into flow systems is a promising avenue for improving efficiency and enabling the synthesis of derivatives on a larger scale. researchgate.net

The precise control over parameters such as temperature, pressure, and residence time in a microreactor can lead to higher yields and selectivities. jst.org.innih.gov For exothermic reactions, such as certain metal-catalyzed coupling processes, the high surface-area-to-volume ratio of flow reactors allows for rapid heat dissipation, preventing runaway reactions and the formation of byproducts. almacgroup.com Furthermore, flow chemistry enables the safe use of hazardous reagents and the generation of unstable intermediates that can be immediately consumed in a subsequent step. nih.gov A multi-step flow synthesis could involve the initial formation of the tetralone followed by its in-line functionalization and purification, streamlining the entire process. researchgate.net

Table 2: Hypothetical Flow Chemistry Parameters for Suzuki Coupling of this compound
ParameterPotential Range/ValueRationale
Reactor TypePacked-Bed Reactor with Immobilized Pd CatalystFacilitates catalyst recovery and product purification.
Temperature80 - 150 °CPrecise heating improves reaction kinetics and minimizes degradation. jst.org.in
Residence Time5 - 30 minutesRapid optimization is possible by adjusting flow rates. nih.gov
Pressure1 - 10 barAllows for heating solvents above their boiling points, accelerating the reaction.
In-line AnalysisFT-IR / UV-Vis SpectroscopyEnables real-time monitoring of reaction conversion and steady-state conditions. labcluster.com

Exploration of this compound in Advanced Materials Science (excluding biological applications)

The unique electronic and structural features of this compound make it a compelling building block for advanced materials. The iodinated aromatic ring can be exploited to create novel organic materials with tailored properties.

One area of exploration is the development of novel polymers and metal-organic frameworks (MOFs). The dihydronaphthalenone core can provide rigidity and specific spatial arrangements, while the iodine atom serves as a handle for polymerization or for linking to metal nodes in MOFs. The reaction of iodinated organic compounds with various substrates can lead to materials with interesting electronic or photophysical properties. acs.org For example, incorporating this moiety into conjugated polymer backbones could influence properties relevant to organic electronics, such as charge transport or light emission.

Furthermore, the high atomic weight of iodine can impart specific characteristics to materials. Iodinated compounds are known to have a high refractive index, making them potentially useful in the formulation of optical materials. They can also act as effective quenchers of fluorescence, a property that could be harnessed in the design of chemical sensors. The interaction of iodine with organic materials can also be explored for applications in charge-transfer complexes.

Advanced Spectroscopic Techniques for in situ Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and functionalization of this compound can be achieved through the use of advanced spectroscopic techniques for in situ monitoring. These methods provide real-time data on the concentrations of reactants, intermediates, and products without the need for sample extraction. nih.gov

Techniques such as Fourier-Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful. mdpi.comsolubilityofthings.com When coupled with flow reactors, these techniques allow for rapid reaction optimization and the detection of transient species that would be missed by traditional offline analysis. labcluster.com For example, in situ FT-IR can monitor the disappearance of the C=O stretch of the starting material and the appearance of new bands corresponding to the product, providing immediate feedback on the reaction's progress. labcluster.com Advanced NMR techniques, including 2D correlation spectroscopy (COSY), can elucidate the structure of intermediates and byproducts directly in the reaction mixture. youtube.com

Table 3: Advanced Spectroscopic Techniques for In Situ Monitoring
TechniqueInformation ObtainedAdvantages for Studying this compound Reactions
FT-IR SpectroscopyChanges in functional groups (e.g., C=O, C-I). solubilityofthings.comNon-destructive, rapid data acquisition, easily integrated into flow systems. labcluster.com
Raman SpectroscopyVibrational modes of non-polar bonds, skeletal information. longdom.orgComplementary to IR, less interference from polar solvents like water.
Process NMR SpectroscopyDetailed structural information, quantification of species. youtube.comHighly specific structural elucidation of intermediates and products.
Mass Spectrometry (MS)Mass-to-charge ratio of ions, identification of intermediates. longdom.orgHigh sensitivity for detecting transient or low-concentration species.

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methodologies for Comprehensive Understanding

The most profound advancements in the chemistry of this compound will emerge from synergistic approaches that integrate synthetic chemistry, advanced spectroscopy, and computational modeling. This combination allows for a virtuous cycle of prediction, experimentation, and refinement.

Computational chemistry, particularly using Density Functional Theory (DFT), can be employed to model reaction pathways, calculate the energies of transition states, and predict spectroscopic signatures of intermediates and products. researchgate.netnih.gov These theoretical insights can guide the design of experiments, such as the selection of optimal catalysts or reaction conditions, saving significant time and resources.

The synthetic experiments, in turn, can be monitored in real-time using the in situ spectroscopic techniques described previously. The rich datasets generated from these experiments provide a direct test of the computational models. Discrepancies between theoretical predictions and experimental observations can be used to refine the models, leading to a more accurate and comprehensive understanding of the underlying reaction mechanisms. This integrated approach will accelerate the discovery of new reactions and applications for this compound, transforming it from a simple building block into a platform for chemical innovation.

Q & A

Q. What are the optimal synthetic routes for 8-Iodo-3,4-dihydronaphthalen-2(1H)-one?

Methodological Answer: The synthesis of iodinated dihydronaphthalenones typically involves electrophilic aromatic substitution or transition-metal-catalyzed iodination. For example, a regioselective approach may use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) to introduce iodine at the 8-position of the dihydronaphthalenone scaffold. Pre-functionalization of the parent ketone (e.g., β-tetralone) via Friedel-Crafts alkylation or directed ortho-metalation can enhance regioselectivity . Post-synthetic purification often employs column chromatography with gradients of ethyl acetate/hexanes, as demonstrated in similar iodinated naphthalenone syntheses .

Q. How can spectroscopic methods characterize the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : The aromatic proton adjacent to the iodine substituent (C-7) appears downfield (~δ 7.4–7.6 ppm) due to the electron-withdrawing effect of iodine. The dihydro ring protons (C-3 and C-4) resonate as multiplet signals between δ 2.5–3.0 ppm .
    • ¹³C NMR : The carbonyl carbon (C-2) appears near δ 210 ppm, while the iodinated carbon (C-8) shows a distinct signal at ~δ 95–100 ppm due to the heavy atom effect .
  • X-ray Crystallography : Single-crystal analysis confirms regiochemistry and spatial arrangement, as seen in structurally related iodinated dihydronaphthalenones .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₉IO, expected m/z 272.082) .

Q. What are the stability considerations for storing this compound?

Methodological Answer: The compound should be stored under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidative degradation of the iodine substituent. Light-sensitive vials are recommended to avoid photodehalogenation. Stability tests via periodic ¹H NMR analysis can detect decomposition, such as the appearance of free iodine (δ 0 ppm in CDCl₃) or ketone byproducts .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during iodination of dihydronaphthalenones?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors. For example:

  • Directed Iodination : Use directing groups (e.g., methoxy or methyl substituents) to steer iodine to the 8-position. This approach mimics strategies used in 6,8-dimethyl-dihydronaphthalenone synthesis .
  • Transition-Metal Catalysis : Palladium catalysts with ligands (e.g., PPh₃) can facilitate selective C–H activation at the 8-position, as shown in allylic alkylation reactions of similar scaffolds .
  • Computational Modeling : DFT calculations predict the most reactive aromatic position by analyzing Fukui indices or electrostatic potential maps .

Q. What mechanistic insights explain contradictions in reaction yields for iodinated dihydronaphthalenone derivatives?

Methodological Answer: Yield discrepancies often arise from competing side reactions:

  • Over-iodination : Excess iodinating agent (e.g., NIS) may lead to di-iodinated byproducts. Monitoring reaction progress via TLC (Rf ~0.5 in 20% ethyl acetate/hexanes) and quenching with sodium thiosulfate mitigates this issue .
  • Ring Oxidation : The dihydro moiety is prone to oxidation under harsh conditions. Lowering reaction temperatures (0–25°C) and using mild oxidizing agents (e.g., Dess-Martin periodinane) preserve the ketone structure .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance iodine solubility but may promote nucleophilic substitution at the carbonyl group. Switching to dichloromethane or toluene improves selectivity .

Q. How does the iodine substituent enhance the utility of this compound in cross-coupling reactions?

Methodological Answer: The iodine atom serves as a superior leaving group in transition-metal-catalyzed reactions:

  • Suzuki-Miyaura Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) enable coupling with aryl boronic acids to synthesize biaryl derivatives. Reaction optimization includes using Cs₂CO₃ as a base and dioxane/water (4:1) as solvent at 80–100°C .
  • Ullmann Coupling : Copper-mediated coupling with amines or thiols facilitates functionalization of the aromatic ring. For example, reaction with benzylamine in the presence of CuI and L-proline yields N-alkylated products .
  • Photoredox Catalysis : The C–I bond undergoes single-electron transfer (SET) with photocatalysts (e.g., Ir(ppy)₃) to generate aryl radicals for C–C bond formation .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the biological activity of iodinated dihydronaphthalenones?

Methodological Answer: Discrepancies in bioactivity studies may stem from:

  • Impurity Profiles : Trace iodine or ketone byproducts (e.g., 3,4-dihydronaphthalen-2(1H)-one) can skew results. Purity verification via HPLC (≥95% by area) and LC-MS is critical .
  • Solubility Differences : Iodinated derivatives often require DMSO for biological assays, which may inhibit certain enzymes. Alternative solubilization methods (e.g., β-cyclodextrin encapsulation) improve reproducibility .
  • Structural Analogues : Subtle differences in substituent placement (e.g., 6- vs. 8-iodo isomers) significantly alter binding affinity. Comparative studies using regioisomerically pure samples are essential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.